N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide
Description
N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide is a sulfonamide derivative featuring a bicyclic imidazo[2,1-b][1,3]thiazole core substituted with methyl (C2), isopropyl (C6), and cycloheptyl (N-bound) groups. Its structural complexity arises from the fused imidazole-thiazole ring system and the sterically demanding substituents, which influence its physicochemical and biological behavior .
Properties
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-6-methyl-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-11-3-6-17-15(7-11)20(10-13(9-19)24(17,21)22)12-4-5-16(23-2)14(18)8-12/h3-8,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTJSJBPQUYNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=CN2C3=CC(=C(C=C3)OC)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazothiazoles, including N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide, typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the recyclization of imidazo[2,1-b][1,3,4]thiadiazoles with arylacetylenes in the presence of t-BuOK under mild conditions . This one-pot method is highly efficient and yields the desired imidazothiazole derivatives.
Industrial Production Methods
Industrial production methods for imidazothiazoles often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of metal complex catalysis and green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structural features enable the formation of more complex molecules through various chemical reactions, including oxidation and reduction processes. For example, derivatives of this compound can be synthesized to enhance specific biological activities or to develop novel materials.
Biological Activities
Antimicrobial Properties
N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide has demonstrated notable antimicrobial activity. Research indicates that thiazole-containing compounds often show effectiveness against various Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of several thiazole derivatives, this compound exhibited significant activity against MRSA strains with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid.
| Compound | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| This compound | 4 | Linezolid | 16 |
Anticancer Potential
The anticancer properties of this compound have also been explored extensively. In vitro studies suggest that it exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), this compound showed a significant reduction in cell viability at concentrations above 10 µM.
Therapeutic Applications
Immunomodulatory Effects
This compound has been investigated for its immunomodulatory properties. It is believed to interact with enzymes such as indolamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in immune regulation. By inhibiting IDO1, the compound may enhance immune responses against tumors.
Industrial Applications
Material Development
In addition to its biological applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for formulating advanced materials that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, imidazothiazoles are known to inhibit enzymes like indolamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune regulation . The compound may also interact with other molecular targets, leading to its diverse biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The imidazo[2,1-b][1,3]thiazole scaffold allows for diverse substitutions at positions 2, 5, and 6, as well as on the sulfonamide nitrogen. Key analogs and their structural differences are outlined below:
Table 1: Structural Comparison of Selected Imidazo[2,1-b][1,3]thiazole Sulfonamides
Key Observations :
- C6 Substituents: The target compound’s isopropyl group (C6) contrasts with chlorine (in ), propylthio (), and aromatic sulfonyl groups ().
- Sulfonamide N-Substituent : The cycloheptyl group in the target compound is distinct from pyrrolidinylpropyl () or arylalkyl groups (). Aliphatic rings like cycloheptyl may improve metabolic stability compared to smaller amines .
Physicochemical Properties
- Lipophilicity : The target compound’s cycloheptyl and isopropyl groups contribute to higher logP values compared to 6-chloro (C₅H₄ClN₃O₂S₂, MW 245.7) or 6-(propylthio) (C₈H₁₁N₃O₂S₃, MW 277.4) analogs .
- Solubility : Polar substituents (e.g., chlorine in ) may improve aqueous solubility, whereas bulky aliphatic groups (cycloheptyl) could reduce it, necessitating formulation optimization .
Biological Activity
N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound belongs to the imidazothiazole family, which is recognized for its diverse biological activities. The structural components of this compound suggest potential interactions with various biological targets.
The primary mechanism of action for this compound involves the inhibition of specific enzymes and pathways:
- Indolamine 2,3-dioxygenase 1 (IDO1) : This enzyme plays a critical role in immune regulation. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan, which is essential for T-cell function.
- Tubulin Polymerization : Compounds within the imidazothiazole class have shown the ability to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. The compound has been tested against various cancer cell lines with varying degrees of success:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT-15 | 0.08 - 0.20 | High potency against colon cancer |
| HeLa | 0.10 - 0.20 | Effective against cervical cancer |
| MDA-MB-468 | 0.20 - 0.30 | Potent against breast cancer |
These results suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity. Preliminary studies indicate that it may possess significant antibacterial and antifungal properties, although further studies are required to elucidate these effects fully .
Case Studies and Research Findings
Several studies have highlighted the biological activities of imidazothiazole derivatives similar to this compound:
- Study on Tubulin Inhibition : A recent study demonstrated that imidazothiazoles can inhibit tubulin polymerization effectively, causing cell cycle arrest in various cancer cell lines. The study reported IC50 values ranging from 0.4 µM to 4.64 µM depending on the specific derivative tested .
- Immunomodulatory Effects : Another study explored the potential immunomodulatory effects of imidazothiazoles and found that they could enhance immune responses by modulating IDO1 activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
